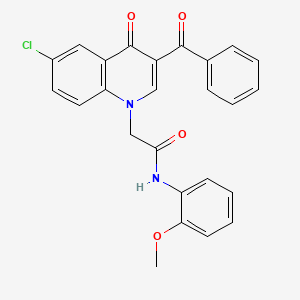
2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H19ClN2O4 and its molecular weight is 446.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide (commonly referred to as C647-1088) is a member of the quinoline family, which has garnered attention for its potential pharmacological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H19ClN2O4
- Molecular Weight : 448.88 g/mol
- IUPAC Name : this compound
- SMILES Notation : COc1cccc(NC(CN(C=C2C(c3ccccc3)=O)c(ccc(Cl)c3)c3C2=O)=O)c1
Biological Activity Overview
The biological activities of quinoline derivatives are diverse, with many exhibiting antimicrobial , anticancer , and anti-inflammatory properties. The specific compound C647-1088 is being investigated for its potential in various therapeutic areas.
Antimicrobial Activity
Research indicates that quinoline derivatives can possess significant antimicrobial properties. For example, studies have shown that modifications to the quinoline structure can enhance activity against a range of bacterial strains. The presence of the benzoyl and chloro groups in C647-1088 may contribute to its efficacy against certain pathogens.
Anticancer Potential
Quinoline compounds are also known for their anticancer properties. Preliminary studies suggest that C647-1088 may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigations are needed to elucidate the specific pathways involved.
The mechanism by which C647-1088 exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Quinoline derivatives often act as enzyme inhibitors, targeting key enzymes involved in pathogenic processes.
- Interaction with DNA : Some studies suggest that quinolines can intercalate with DNA, leading to disruption of replication and transcription.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the quinoline class:
Propiedades
IUPAC Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O4/c1-32-22-10-6-5-9-20(22)27-23(29)15-28-14-19(24(30)16-7-3-2-4-8-16)25(31)18-13-17(26)11-12-21(18)28/h2-14H,15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHVCUFUGPBOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














